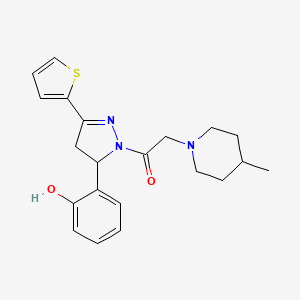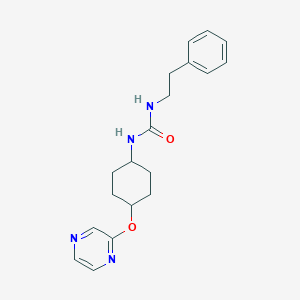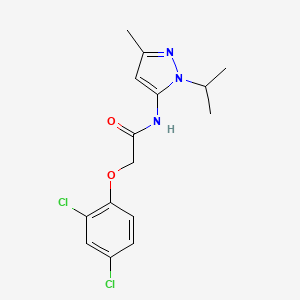
N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)propanamide” and its derivatives often involves the Hantzsch method . This method involves the use of N-phenyl-N-thiocarbamoyl-β-alanine as a reactive intermediate . The reaction is carried out in different solvents such as water, acetic acid, DMF, ethanol, and using different bases such as sodium acetate, sodium carbonate, and triethylamine .Molecular Structure Analysis
Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antimicrobial Activity
Thiazoles, including N-(4-phenyl-1,3-thiazol-2-yl)propanamide, exhibit antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. These compounds could play a crucial role in combating infectious diseases .
Anticancer Potential
The thiazole scaffold has been investigated for its anticancer activity. N-(4-phenyl-1,3-thiazol-2-yl)propanamide derivatives may inhibit tumor growth and proliferation. Their unique chemical structure makes them promising candidates for cancer therapy .
Antioxidant Properties
Certain synthesized derivatives of N-(4-phenyl-1,3-thiazol-2-yl)propanamide have demonstrated potent antioxidant activity. These compounds could help protect cells from oxidative stress and contribute to overall health .
Anti-Inflammatory Applications
Thiazoles, including our compound of interest, have been studied for their anti-inflammatory effects. Modulating inflammation pathways is crucial for managing various diseases, and these molecules may offer therapeutic benefits .
Hepatoprotective Effects
Researchers have explored the hepatoprotective potential of thiazole-based compounds. N-(4-phenyl-1,3-thiazol-2-yl)propanamide derivatives might help protect liver cells from damage caused by toxins or diseases .
Drug Design and Discovery
Thiazoles play a vital role in medicinal chemistry. They appear in various synthetic drugs, including HIV/AIDS medications (e.g., ritonavir) and cancer treatments (e.g., tiazofurin). The exploration of N-(4-phenyl-1,3-thiazol-2-yl)propanamide derivatives contributes to drug development .
作用機序
Target of Action
The primary target of N-(4-phenyl-1,3-thiazol-2-yl)propanamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
N-(4-phenyl-1,3-thiazol-2-yl)propanamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. The compound’s interaction with AChE is of a mixed inhibition type .
Biochemical Pathways
By inhibiting AChE, N-(4-phenyl-1,3-thiazol-2-yl)propanamide affects the cholinergic pathways. These pathways involve the neurotransmitter acetylcholine, which plays a crucial role in functions such as muscle contraction, pain response, learning, and memory. The inhibition of AChE leads to an increase in acetylcholine levels, which can intensify the neurotransmitter’s effects on the body .
Result of Action
The inhibition of AChE by N-(4-phenyl-1,3-thiazol-2-yl)propanamide can lead to various molecular and cellular effects. For instance, it can enhance cholinergic transmission, which could potentially improve cognitive function. This makes the compound of interest in the research of neurodegenerative disorders like Alzheimer’s disease .
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-11(15)14-12-13-10(8-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBWWLDSHUOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)



![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide](/img/structure/B2777719.png)

![5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2777721.png)
![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)
![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777727.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)
